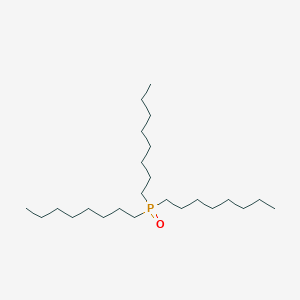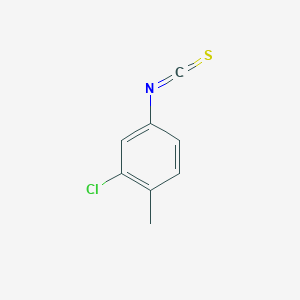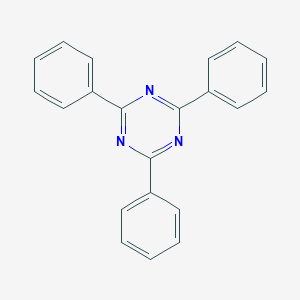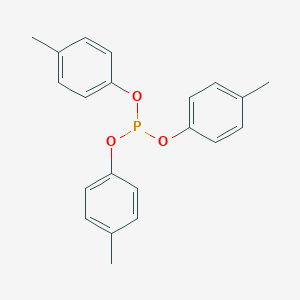
Trimethylacetonitrile
描述
Trimethylacetonitrile, also known as 2,2-dimethylpropanenitrile or tert-butyl cyanide, is a colorless and transparent liquid with the molecular formula C5H9N. It belongs to the category of cyanides and cyanohydrins, which are nitrogen-containing aliphatic organic compounds. This compound is known for its high polarity and solubility, making it a valuable solvent and intermediate in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Trimethylacetonitrile can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction proceeds as follows:
(CH3)3CCl+NaCN→(CH3)3CCN+NaCl
The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dehydration of tert-butylamine using phosphorus pentoxide or other dehydrating agents. The reaction is conducted at elevated temperatures to ensure complete conversion:
(CH3)3CNH2P2O5(CH3)3CCN+H2O
化学反应分析
Types of Reactions: Trimethylacetonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to tert-butylamine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to form tert-butyl carboxylic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Reduction: Tert-butylamine.
Hydrolysis: Tert-butyl carboxylic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
Trimethylacetonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of trimethylacetonitrile primarily involves its role as a solvent and intermediate in chemical reactions. Its high polarity and solubility enable it to dissolve a wide range of compounds, facilitating various chemical processes. In coordination chemistry, it acts as a labile ligand, forming complexes with metal ions and influencing their reactivity .
相似化合物的比较
Trimethylacetonitrile can be compared with other nitriles such as acetonitrile, propionitrile, and butyronitrile:
Acetonitrile: A simpler nitrile with the formula CH3CN, commonly used as a solvent in high-performance liquid chromatography.
Butyronitrile: With the formula C4H7CN, used in the production of pharmaceuticals and other chemicals.
Uniqueness of this compound: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear nitriles. Its high dielectric constant and solubility make it particularly valuable in electrochemical applications .
属性
IUPAC Name |
2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2,3)4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMNHZBIQDNHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060887 | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 16-18 deg C; [MSDSonline] | |
| Record name | Propanenitrile, 2,2-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
630-18-2 | |
| Record name | 2,2-Dimethylpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pivalonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQD7ZXJ3PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trimethylacetonitrile?
A1: this compound (also known as pivalonitrile) has the molecular formula C5H9N and a molecular weight of 83.13 g/mol. [, , ]
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about molecular vibrations, functional groups, and electronic transitions. [, , ]
Q3: How does the bulky tert-butyl group in this compound influence its interfacial organization?
A3: Vibrational sum-frequency generation (VSFG) spectroscopy studies reveal that while this compound exhibits organization at silica/liquid, silica/vapor, and liquid/vapor interfaces, it does not form the well-organized bilayer structure observed for smaller nitriles like acetonitrile and propionitrile. This suggests that the bulky tert-butyl group hinders close packing at the interface. []
Q4: What is the dominant molecular motion in solid this compound, and how was it determined?
A4: Studies using proton magnetic resonance, specifically measurements of the second moment (S) and spin-lattice relaxation time (T1), indicate that the dominant motion is the rotation of the tert-butyl group around the C-CN axis, coupled with the rotation of methyl groups about their C3 axes. The "one-step" change in S and the single minimum in the temperature dependence of T1 suggest these rotations occur in rapid succession. []
Q5: How can this compound be used in the synthesis of 6-substituted phenanthridines?
A5: this compound can be reacted with fluoroarenes in a one-pot synthesis utilizing t-BuLi. This reaction proceeds through a 1,2-aryne intermediate and allows for the incorporation of various aryl and hetaryl substituents at the 6-position of the phenanthridine product. []
Q6: Describe a synthetic route to access tricyclic Δ1-bipyrrolines using this compound.
A6: Tricyclic Δ1-bipyrrolines can be synthesized by reacting this compound with five- or six-membered-ring fused 2,3-disubstituted 1,4-dilithio-1,3-dienes in the presence of hexamethylphosphoramide (HMPA). The reaction proceeds through an addition-cyclization mechanism, with the steric bulk of the this compound favoring the formation of the tricyclic product. []
Q7: How does this compound interact with Grignard reagents?
A7: this compound reacts with Grignard reagents, but the outcome depends on the specific Grignard reagent and reaction conditions. For instance, at elevated temperatures, the reaction with t-butylmagnesium chloride can lead to complex mixtures of products. [, ]
Q8: Can this compound act as a ligand in metal complexes?
A8: Yes, this compound can act as a ligand, coordinating to metal centers through its lone pair of electrons on the nitrogen atom. It forms complexes with various metal ions like Mg(II), Co(II), Ni(II), Cu(II), and Zn(II). []
Q9: How does this compound contribute to the synthesis of organometallic magnesium complexes?
A9: this compound can react with organomagnesium compounds, such as (Dipp)N(Li)SiMe3, in the presence of MgBr2·2THF to yield organometallic magnesium complexes like {(Dipp)N(SiMe3)}2Mg(N≡CBut)2. []
Q10: What computational methods have been employed to study this compound?
A10: Density functional theory (DFT) and Møller–Plesset perturbation theory (MP2) calculations have been used to investigate the conformational preferences, vibrational frequencies, and barriers to internal rotation in this compound. These methods provide valuable insights into the molecule's structure and dynamics. [, , ]
Q11: What factors can influence the rate of decomposition of azo initiators in the presence of this compound during polymerization reactions?
A12: The choice of solvent significantly influences the decomposition rate of azo initiators like 2,2′-azobis(N-butyl-2-methylpropionamide) in the presence of this compound. For example, decomposition is faster in DMAc compared to toluene, impacting the polymerization kinetics. []
Q12: What is known about the metabolism of this compound in vivo?
A13: Research suggests that this compound is not readily metabolized to cyanide in vivo. This contrasts with other nitriles, indicating that the presence of the tertiary butyl group significantly hinders cyanide release. []
Q13: What is the historical context of research on this compound?
A14: Research on this compound spans several decades, with early studies focusing on its fundamental properties like molecular structure and dynamics. Over time, research has expanded to encompass its reactivity, applications in organic synthesis, and coordination chemistry. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















